![molecular formula C11H14O4 B1303587 4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 69842-14-4](/img/structure/B1303587.png)
4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid (CAS: 69842-14-4) is a bicyclic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C11H14O4
- Molecular Weight : 210.23 g/mol
- IUPAC Name : 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid
- Purity : 95% .
1. Anticancer Properties
Recent studies have indicated that derivatives of bicyclic compounds exhibit anticancer activity by targeting various cellular pathways. For instance, compounds similar to 4,7,7-trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane have shown cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Cembrane-type butyrolactones | RAW 264.7 | 34.3 | Cytotoxicity |
Lactoquinomycin | MDA468 | 0.149 - 0.313 | AKT inhibition |
These findings suggest a potential for developing new anticancer agents based on the structural framework of bicyclic compounds .
2. Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds related to 4,7,7-trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane have demonstrated anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response.
In one study, synthetic γ-butyrolactones exhibited strong anti-inflammatory effects through the inhibition of phospholipase A1 and caspase-1 . This suggests that similar bicyclic structures could be further explored for their anti-inflammatory potential.
3. Antioxidant Activity
Antioxidants are essential for mitigating oxidative stress in cells, which is linked to various chronic diseases. Research indicates that bicyclic compounds can scavenge free radicals and enhance antioxidant enzyme activity.
Studies have shown that certain derivatives can protect neuronal cells from oxidative damage by reducing reactive oxygen species (ROS) production . This property is particularly relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s.
4. Antimicrobial Properties
The antimicrobial activity of bicyclic compounds has gained attention due to the rising resistance of pathogens to conventional antibiotics. Preliminary studies suggest that derivatives of 4,7,7-trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
For example, certain synthetic γ-butyrolactones have shown effective bactericidal activity against strains like Streptococcus pyogenes and Proteus mirabilis . This opens avenues for developing new antimicrobial agents from this class of compounds.
Case Studies
Case Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of a series of synthetic γ-butyrolactones on human cancer cell lines. The results indicated that compounds with structural similarities to 4,7,7-trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane displayed promising IC50 values in the low micromolar range against breast and lung cancer cell lines .
Case Study 2: Neuroprotective Effects
Research conducted on the neuroprotective effects of bicyclic compounds demonstrated that they could significantly reduce cell death in PC12 cells exposed to oxidative stressors. The mechanism involved the modulation of autophagy processes and ROS inhibition .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Pharmacological Activities
4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid has been investigated for its potential therapeutic effects in treating cardiovascular diseases and arrhythmias. Studies have shown that derivatives of bicyclo[2.2.1]heptane compounds exhibit anti-arrhythmic properties.
Case Study: Anti-arrhythmic Activity
A series of compounds derived from bicyclo[2.2.1]heptane were tested for their anti-arrhythmic effects in canine models. The compounds demonstrated significant efficacy in preventing ouabain-induced ventricular arrhythmias when administered intravenously, with a comparison to established anti-arrhythmic agents like lidocaine and procainamide .
Organic Synthesis
Synthetic Intermediates
The compound serves as a valuable intermediate in the synthesis of various organic molecules through cycloaddition reactions and other transformations.
Case Study: Organocatalytic Reactions
An organocatalytic formal [4 + 2] cycloaddition reaction has been developed that enables the rapid synthesis of bicyclo[2.2.1]heptane-1-carboxylates from simpler precursors under mild conditions. This method allows for high enantioselectivity and operational simplicity, highlighting the compound's utility in synthetic organic chemistry .
Material Science
Potential Applications in Polymers
Due to its unique structural features, this compound may find applications in the development of novel polymeric materials with specific mechanical and thermal properties.
Data Table: Summary of Applications
Propiedades
IUPAC Name |
4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-9(2)10(3)4-5-11(9,8(14)15)7(13)6(10)12/h4-5H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGSQXUNSUJWPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377876 |
Source
|
Record name | 4,7,7-Trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69842-14-4 |
Source
|
Record name | 4,7,7-Trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.